Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Description

Chemical Identity and Nomenclature

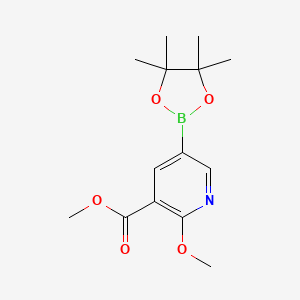

This compound possesses the molecular formula C₁₄H₂₀BNO₅ and exhibits a molecular weight of 293.12 grams per mole. The compound is registered under the Chemical Abstracts Service number 1083168-93-7, providing its unique chemical identification within global databases. The structure incorporates a nicotinate backbone modified with a methoxy group at the 2-position and a pinacol boronic ester substituent at the 5-position of the pyridine ring.

The nomenclature system for this compound reflects its complex structural features through several accepted names. The International Union of Pure and Applied Chemistry systematic name designates it as methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate. Alternative nomenclature includes 2-methoxy-3-(carbomethoxy)pyridine-5-boronic acid pinacol ester and 6-methoxy-5-(methoxycarbonyl)pyridine-3-boronic acid pinacol ester, highlighting the different perspectives from which the molecular structure can be described.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀BNO₅ |

| Molecular Weight | 293.12 g/mol |

| Chemical Abstracts Service Number | 1083168-93-7 |

| International Union of Pure and Applied Chemistry Name | Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |

| MDL Number | MFCD11855973 |

The structural complexity of this compound emerges from the integration of three distinct chemical functionalities: the pyridine carboxylate core characteristic of nicotinate derivatives, the methoxy substituent providing electronic modulation, and the pinacol boronic ester moiety enabling cross-coupling reactivity. This combination of features positions the compound as a versatile synthetic intermediate capable of participating in multiple reaction pathways while maintaining stability under standard laboratory conditions.

Historical Development in Boronic Ester Chemistry

The development of boronic ester chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate, followed by oxidation to form ethylboronic acid. This foundational achievement established the conceptual framework for organoboron chemistry that would eventually lead to the sophisticated boronic ester systems employed in contemporary synthetic chemistry.

The evolution toward pinacol boronic esters, exemplified by the dioxaborolan-2-yl moiety present in this compound, represents a significant advancement in protecting group chemistry for organoboron compounds. Bis(pinacolato)diboron, the precursor reagent for introducing pinacol boronic ester functionalities, emerged as a commercially available reagent that is notably not moisture-sensitive and can be handled in air, unlike many other diboron compounds. This stability characteristic revolutionized the practical application of boronic ester chemistry in synthetic laboratories worldwide.

The pinacol protecting group system offers distinct advantages over alternative boronic acid protecting strategies. The tetramethyl substitution pattern of the pinacol moiety provides steric hindrance that enhances the stability of the boronic ester while maintaining reactivity under appropriate catalytic conditions. Research has demonstrated that pinacol boronic esters exhibit superior performance in various cross-coupling reactions, particularly in the Miyaura borylation reaction, which enables the direct conversion of aryl and vinyl halides into organoboron compounds under palladium catalysis.

The development of efficient synthetic methodologies for accessing pinacol boronic esters has been facilitated by advances in catalytic systems. The Miyaura borylation reaction, utilizing bis(pinacolato)diboron as the boron source, typically employs palladium catalysts such as palladium tetrakis(triphenylphosphine) or palladium dichloride bis(diphenylphosphino)ferrocene complexes in the presence of bases like potassium acetate. These reaction conditions demonstrate remarkable functional group tolerance, accommodating substrates bearing ester, cyano, nitro, and carbonyl functionalities without significant interference.

Position Within Nicotinate Derivative Research

Nicotinate derivatives occupy a central position in pharmaceutical and agricultural chemistry due to their structural relationship to nicotinic acid, a form of vitamin B₃. The research landscape surrounding nicotinate compounds has expanded significantly to encompass diverse applications ranging from therapeutic agents to synthetic intermediates for complex molecule construction. This compound exemplifies the sophisticated approach to nicotinate modification that enables access to previously challenging synthetic targets.

Recent investigations have demonstrated the utility of nicotinate derivatives in various medicinal chemistry applications. Research has shown that pyridine-carboxylate structures serve as effective small-molecule inhibitors of human aspartate/asparagine-β-hydroxylase, with C-3-substituted derivatives of pyridine-2,4-dicarboxylic acid exhibiting potent inhibitory activity against this 2-oxoglutarate-dependent oxygenase. These findings highlight the potential for strategic modification of nicotinate scaffolds to achieve selective biological activity.

The synthetic accessibility of highly substituted nicotinic acid derivatives has been enhanced through the development of innovative methodologies. One-pot synthesis strategies utilizing enamino keto esters have been reported for the preparation of 4-chloro and 4-bromonicotinic acid esters with optional 2- and 2,5-disubstitution patterns on the pyridine ring. These approaches demonstrate the continued evolution of synthetic methodology for accessing complex nicotinate structures with precise substitution patterns.

The integration of boronic ester functionality into nicotinate frameworks, as exemplified by this compound, represents a convergence of traditional nicotinate chemistry with modern cross-coupling methodology. This combination enables the construction of elaborate molecular architectures through subsequent Suzuki-Miyaura coupling reactions, providing access to biaryl systems and extended conjugated structures that would be challenging to obtain through alternative synthetic routes.

Nature-inspired approaches to nicotinate synthesis have also emerged as significant research directions. Biomimetic strategies based on the biosynthesis of nicotinic acid from tryptophan have been developed for the synthesis of meta-aminoaryl nicotinates from 3-formyl indoles. These methodologies demonstrate mechanistic innovation that differs from conventional synthetic routes and enables access to ortho-unsubstituted nicotinates while facilitating late-stage conjugation of bioactive arylamines with nicotinate scaffolds.

The research trajectory for nicotinate derivatives continues to expand into specialized applications, including their role as intermediates for nicotinic insecticides. The synthesis of key intermediates such as 2-chloro-5-methylpyridine for compounds like imidacloprid and acetamiprid has benefited from biotechnological approaches that complement traditional chemical synthesis methods. These developments illustrate the interdisciplinary nature of modern nicotinate derivative research, incorporating enzymatic transformations alongside conventional organic synthesis.

Properties

IUPAC Name |

methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-7-10(12(17)19-6)11(18-5)16-8-9/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGCRUBARZVHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674889 | |

| Record name | Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083168-93-7 | |

| Record name | Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-3-(carbomethoxy)pyridine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl nicotinate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to yield corresponding alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted nicotinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. The incorporation of the boron-containing moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The dioxaborolane group is known to enhance the bioactivity of compounds by improving their solubility and stability in biological systems .

Boron Chemistry

The presence of a boron atom in the structure allows for various transformations characteristic of boron chemistry. This compound can serve as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions such as Suzuki-Miyaura coupling. The tetramethyl dioxaborolane moiety is especially useful for these reactions due to its stability and reactivity under mild conditions .

Synthesis of Heterocycles

This compound can also be utilized in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block for creating complex molecular architectures that are important in pharmaceuticals and agrochemicals .

Polymer Chemistry

In material science, this compound has potential applications in the development of new polymers with enhanced properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength. Research is ongoing to explore its use as a monomer or additive in polymer formulations .

Sensors and Electronics

The unique electronic properties associated with boron-containing compounds make them suitable candidates for use in sensors and electronic devices. Studies are investigating the use of this compound in the fabrication of organic light-emitting diodes (OLEDs) and other electronic components due to its favorable charge transport characteristics .

Case Study 1: Anticancer Drug Development

A recent study evaluated a series of compounds related to this compound for their efficacy against breast cancer cell lines. The results demonstrated that modifications to the dioxaborolane moiety significantly enhanced cytotoxicity compared to unmodified analogs.

Case Study 2: Synthesis Optimization

Another investigation focused on optimizing synthetic routes involving this compound for the production of complex heterocycles. Researchers reported improved yields and selectivity when using this compound as a precursor in palladium-catalyzed coupling reactions.

Mechanism of Action

The mechanism by which methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s reactivity is influenced by the electronic properties of the nicotinate moiety, which can modulate its interaction with biological targets .

Comparison with Similar Compounds

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- CAS : 1025718-91-5

- Molecular Formula: C₁₃H₁₈BNO₄

- Molecular Weight : 263.10 g/mol

- Key Difference : Lacks the 2-methoxy group.

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- CAS : 1622216-98-1

- Molecular Formula: C₁₃H₁₇BClNO₄

- Molecular Weight : 297.54 g/mol

- Key Difference : Chlorine replaces the methoxy group.

- Impact : The electron-withdrawing Cl group deactivates the boronate, likely slowing coupling reactions. However, it offers a handle for further functionalization (e.g., nucleophilic substitution) .

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- CAS : 947249-44-7

- Molecular Formula : C₁₃H₁₉BN₂O₄

- Molecular Weight : 278.11 g/mol

- Key Difference: Amino group (-NH₂) at the 2-position.

- Requires dark, inert storage .

Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- CAS : 2304634-88-4

- Molecular Formula : C₁₅H₂₃BN₂O₄

- Molecular Weight : 306.17 g/mol

- Key Difference: Dimethylamino (-N(CH₃)₂) substituent.

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- CAS: Not specified

- Molecular Formula : C₁₅H₁₈BF₃O₄

- Molecular Weight : 338.12 g/mol

- Key Difference : Trifluoromethyl (-CF₃) on a benzoate ring.

- Impact : The electron-withdrawing CF₃ group and benzoate scaffold reduce boronate reactivity compared to nicotinate derivatives, making it less favorable for couplings .

Comparative Data Table

Biological Activity

Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS Number: 1083168-93-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C14H20BNO5

- Molecular Weight : 293.12 g/mol

- IUPAC Name : this compound

- CAS Number : 1083168-93-7

Synthesis

The compound can be synthesized via a palladium-catalyzed coupling reaction involving methyl 5-bromo-2-methoxynicotinate and a boron reagent. The reaction conditions typically involve the use of potassium acetate in a solvent like 1,4-dioxane at elevated temperatures (approximately 65°C) .

Anticancer Properties

Research indicates that compounds containing boron exhibit various biological activities, including anticancer effects. This compound has been studied for its potential to inhibit tumor growth and metastasis.

- Mechanism of Action : The compound may exert its effects by modulating signaling pathways associated with cell proliferation and apoptosis. For instance, it can influence the activity of Rho-associated protein kinases (ROCK), which are critical in regulating cell migration and invasion .

- In Vitro Studies : In laboratory settings, this compound has shown promise in reducing the viability of various cancer cell lines. The exact IC50 values vary depending on the specific cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 10 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been reported to possess anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the proliferation of breast cancer cells through apoptosis induction.

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 .

Q & A

What are the established synthetic methodologies for synthesizing Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The primary synthetic route involves Miyaura borylation , where a halogenated precursor (e.g., 5-bromo-2-methoxynicotinate) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂). Key parameters include:

- Catalyst system : PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos or XPhos to enhance turnover .

- Solvent and temperature : Typically, 1,4-dioxane or THF at 80–100°C under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity.

Yields are sensitive to moisture and oxygen; rigorous degassing and anhydrous conditions are critical to suppress protodeboronation side reactions .

What advanced analytical techniques are recommended for confirming the structural integrity and purity of this boronate ester in research settings?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+Na]⁺) validates molecular formula .

- X-ray Crystallography : Resolves steric and electronic effects of the boronate group. Use SHELX for refinement; anisotropic displacement parameters validate lattice stability .

How does steric hindrance from the methoxy and methyl ester groups impact its reactivity in Suzuki-Miyaura cross-coupling reactions?

Level: Advanced

Methodological Answer:

The ortho-methoxy and ester groups create steric congestion, slowing transmetallation and reductive elimination. Mitigation strategies include:

- Ligand selection : Bulky ligands (e.g., DavePhos) improve Pd center accessibility .

- Solvent polarity : Higher polarity solvents (DMF/H₂O mixtures) stabilize intermediates .

- Microwave-assisted heating : Reduces reaction time (e.g., 30 min at 120°C) to minimize decomposition .

Controlled experiments comparing coupling partners (e.g., aryl halides vs. triflates) reveal electron-deficient partners (e.g., 4-nitrophenyl) enhance reactivity despite steric challenges .

What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR shifts or crystallographic parameters) for this compound?

Level: Advanced

Methodological Answer:

- DFT vs. Experimental NMR : Optimize computational models (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects. Discrepancies in ¹³C shifts >2 ppm may indicate conformational flexibility in the pinacolato ring .

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and hydrogen atom placement. Disordered boronate moieties require PART instructions and ISOR restraints .

- Cross-validation : Compare with analogues (e.g., fluoro-substituted derivatives) to isolate electronic effects .

How can tandem cross-coupling or multi-step synthetic sequences incorporating this boronate ester be designed for complex heterocycle synthesis?

Level: Advanced

Methodological Answer:

- Sequential coupling : First, Suzuki-Miyaura coupling at the boronate site, followed by ester hydrolysis and amidation. For example:

- One-pot protocols : Combine with Buchwald-Hartwig amination for N-heterocycles. Use Pd₂(dba)₃/XantPhos to minimize intermediate isolation .

What alternative borylation methods (e.g., transition-metal-free or radical-mediated) could complement traditional approaches for synthesizing derivatives of this compound?

Level: Advanced

Methodological Answer:

- Transition-metal-free borylation : Use Lewis acid-mediated electrophilic substitution (e.g., BCl₃ with pinacol) under mild conditions (0–25°C), though yields are lower (~40%) .

- Radical borylation : Fe(acac)₃-catalyzed radical addition to alkenes, followed by 1,2-boron shift. Optimize with methyl acrylate as a radical acceptor .

- C-H activation : Ir-catalyzed direct borylation of methoxy-substituted arenes. Selectivity for C5 over C3 is achieved with 3,4,7,8-tetramethyl-1,10-phenanthroline ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.